![molecular formula C18H11ClF3N3O2S B2487399 N-(4-chloro-2-fluorophenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900008-01-7](/img/structure/B2487399.png)
N-(4-chloro-2-fluorophenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
The chemical compound belongs to a broader class of compounds known for their diverse chemical and physical properties, contributing to various applications in the fields of medicinal chemistry and material science. While the specific compound "N-(4-chloro-2-fluorophenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide" has not been explicitly detailed in available literature, research on similar acetamide derivatives provides insights into their synthesis, structural analysis, chemical reactions, and properties.
Synthesis Analysis
Compounds of similar structures have been synthesized through various chemical reactions involving substitutions and condensation processes. For example, the synthesis of novel derivatives by reacting pyrazole with substituted acetamides highlights a methodological approach that could be adapted for the synthesis of the compound (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
Crystal structure analysis plays a critical role in understanding the molecular arrangement and bonding interactions within these compounds. Research on acetamides, such as the study by Narayana et al. (2016), provides insights into hydrogen bonding patterns and molecular conformations, which are crucial for predicting the behavior and reactivity of similar compounds (B. Narayana, H. Yathirajan, R. Rathore, & C. Glidewell, 2016).
Chemical Reactions and Properties
Acetamides undergo a range of chemical reactions, including nucleophilic substitution and cyclization, contributing to their diverse chemical properties. For instance, the synthesis and reaction of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide highlight the reactivity of such compounds (Vinutha V. Salian, B. Narayana, & B. Sarojini, 2017).
Physical Properties Analysis
The physical properties of acetamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The research on the crystal structures of C,N-disubstituted acetamides provides valuable information on how structural variations affect these properties (B. Narayana et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel compounds related to N-(4-chloro-2-fluorophenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has been extensively studied. For instance, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and explored their anti-inflammatory activity, highlighting the compound's potential in medical applications (Sunder & Maleraju, 2013).
Biological Activities and Potential Therapeutic Uses
The research has shown that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and antiplasmodial properties. Mphahlele et al. (2017) synthesized N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential in vitro antiplasmodial properties, highlighting the compound's relevance in addressing diseases like malaria (Mphahlele, M. M. Mmonwa, & Y. Choong, 2017).
Molecular and Crystal Structure Analyses
The molecular and crystal structures of related compounds have been determined to understand their chemical behavior and interaction patterns. Narayana et al. (2016) analyzed the crystal structures of C,N-disubstituted acetamides, providing insights into the molecular interactions that could influence the compound's biological activities (Narayana, H. Yathirajan, R. Rathore, & C. Glidewell, 2016).
Chemical Properties and Interactions
Understanding the chemical properties and interactions of compounds like this compound is crucial for their potential application in drug development and therapeutic interventions. Research by Lee et al. (2007) on 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors underscores the importance of these compounds in developing new therapeutic agents (Lee, Kreutter, Wenxi Pan, et al., 2007).
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O2S/c19-10-1-4-15(14(22)7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-3-12(20)13(21)8-11/h1-8H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJFGRKWYXZGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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